p-Hydroxy Levomilnacipran Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

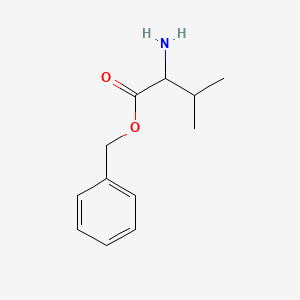

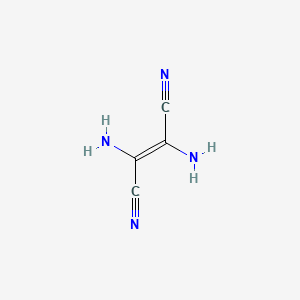

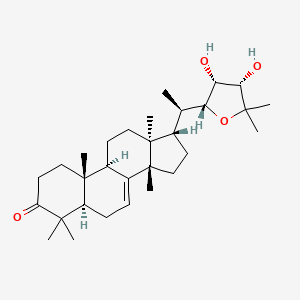

P-Hydroxy Levomilnacipran Hydrochloride is a metabolite of Levomilnacipran , which is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder (MDD) in adults . It is the levorotatory enantiomer of milnacipran . It is developed by SynThink’s R&D team using various organic synthesis and analytical techniques .

Synthesis Analysis

Levomilnacipran undergoes desethylation and hydroxylation to generate desethyl levomilnacipran and p-hydroxy-levomilnacipran, respectively . Both oxidative metabolites undergo further conjugation with glucuronide .Molecular Structure Analysis

The molecular formula of Levomilnacipran is C15H22N2O . The weight average is 246.354 and the monoisotopic weight is 246.173213336 .Chemical Reactions Analysis

Levomilnacipran is metabolized via desethylation (primarily catalyzed by cytochrome P450 [CYP]3A4, minor contribution by CYP2C8, CYP2C19, CYP2D6 and CYP2J2), forming desethyl levomilnacipran, and hydroxylation, forming p-hydroxy-levomilnacipran . Both metabolites are then conjugated with glucuronides .Physical And Chemical Properties Analysis

The molecular formula of Levomilnacipran is C15H22N2O . The weight average is 246.348 and the monoisotopic weight is 246.173213336 .科学的研究の応用

Pharmacology and Efficacy in Major Depressive Disorder

Levomilnacipran, a novel serotonin and norepinephrine reuptake inhibitor (SNRI), shows potential in treating major depressive disorder (MDD). Its unique pharmacological profile, with twice the potency for norepinephrine versus serotonin reuptake inhibition, distinguishes it from other SNRIs. Studies reveal its short-term efficacy in treating MDD, although further research is required to evaluate its efficacy in specific patient subgroups and compare it to other antidepressants (Mago, Mahajan, & Thase, 2014).

Metabolic Profile and Pharmacokinetics

Research on the metabolic profile of levomilnacipran in humans, monkeys, and rats following oral administration of [14C]-levomilnacipran was conducted. The studies found that unchanged levomilnacipran was the major circulating compound after dosing in all species. Notably, p-hydroxy levomilnacipran and its glucuronide were identified as metabolites, with renal excretion as the major elimination route. These findings are crucial for understanding the drug's pharmacokinetics and safety profile (Brunner et al., 2015).

Comparative Potency and Selectivity

Levomilnacipran has been shown to have greater potency for norepinephrine reuptake inhibition compared to serotonin, differentiating it from other SNRIs. This characteristic may contribute to its clinical efficacy and side effect profile. Understanding its selectivity and potency is key in evaluating its potential therapeutic applications (Auclair et al., 2013).

Implications for Norepinephrine and Serotonin Reuptake Inhibition

The pharmacokinetic parameters of levomilnacipran in healthy subjects and patients with MDD provide insights into its impact on norepinephrine and serotonin reuptake. This information is critical for understanding the drug's mechanism of action and its potential therapeutic benefits in MDD (Chen et al., 2015).

Safety And Hazards

将来の方向性

特性

CAS番号 |

688320-03-8 |

|---|---|

製品名 |

p-Hydroxy Levomilnacipran Hydrochloride |

分子式 |

C₁₅H₂₂N₂O₂·HCl |

分子量 |

262.35 |

同義語 |

(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)-Cyclopropanecarboxamide Hydrochloride Monohydrochloride; CS 1714; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)